2,3,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of three fluorine atoms, a hydroxyl group, and a carboximidoyl chloride group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 2,3,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 2,3,6-trifluorobenzoyl chloride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and reagents to achieve high purity and yield.
Analyse Chemischer Reaktionen
2,3,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to form 2,3,6-trifluorobenzoic acid and hydroxylamine.
Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
2,3,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with specific amino acid residues, leading to the inhibition or modification of enzyme activity. The pathways involved depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2,3,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride can be compared with other similar compounds, such as:
- 2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride
- 2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride
- 2,3,5-trifluoro-N-hydroxybenzenecarboximidoyl chloride
These compounds share similar structural features but differ in the position of the fluorine atoms on the benzene ring
Eigenschaften
Molekularformel |
C7H3ClF3NO |
---|---|
Molekulargewicht |
209.55 g/mol |
IUPAC-Name |
2,3,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H3ClF3NO/c8-7(12-13)5-3(9)1-2-4(10)6(5)11/h1-2,13H |
InChI-Schlüssel |
RFSLNPKCTBSWKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)C(=NO)Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.